molecular formula C8H6N2OS B181848 2-Benzothiazolecarboxamide CAS No. 29198-43-4

2-Benzothiazolecarboxamide

Cat. No.: B181848
CAS No.: 29198-43-4
M. Wt: 178.21 g/mol
InChI Key: LYASTVLDAJIXBL-UHFFFAOYSA-N
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Description

2-Benzothiazolecarboxamide is a compound with the molecular formula C8H6N2OS. It has been identified as a new antituberculosis chemotype that inhibits mycobacterial ATP phosphoribosyl transferase .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves the condensation of 2-aminobenzenethiols with aldehydes, ketones, acids, or acyl chlorides . The synthetic strategies have been developed to improve the selectivity, purity, and yield of the products .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazole ring attached to a carboxamide group . The InChI code for this compound is 1S/C8H6N2OS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 178.21 g/mol . It is typically stored in an inert atmosphere and under -20°C .

Scientific Research Applications

  • Antitumor Properties : 2-Benzothiazolecarboxamide derivatives exhibit potent antitumor properties. For instance, certain 2-(4-aminophenyl)benzothiazoles show selective and effective antitumor activity, with modifications like fluorine atom substitution enhancing their potency and metabolic stability (Bradshaw et al., 2002). Similarly, the development of the antitumor benzothiazole prodrug, Phortress, highlights the significance of benzothiazoles in cancer treatment (Bradshaw & Westwell, 2004).

  • Synthesis and Green Chemistry : Advances in the synthesis of benzothiazole compounds, including methods related to green chemistry, demonstrate the growing interest in these compounds due to their pharmaceutical and biological activities (Gao et al., 2020).

  • Treatment of Trypanosomatidic Infections : Benzothiazoles have been identified as new scaffolds for developing pteridine reductase-1 (PTR1) inhibitors, showing promise as anti-trypanosomatidic agents (Linciano et al., 2019).

  • VEGFR-2 Inhibition : Benzothiazoles have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy (Borzilleri et al., 2006).

  • Patent Review for Therapeutic Potential : Benzothiazoles, particularly 2-arylbenzothiazoles, have been the subject of numerous patents for their broad spectrum of activities, including as potential antitumor agents (Kamal et al., 2015).

  • Chemotherapeutics and Metal Complexes : The synthesis and biological evaluation of benzothiazoles and their metal complexes reveal their potential as chemotherapeutics, underscoring the structural diversity and pharmacological properties of benzothiazole compounds (Elgemeie et al., 2020).

  • Benzothiazole as a Privileged Scaffold in Drug Discovery : 2-Arylbenzothiazoles have emerged as important pharmacophores in diagnostic and therapeutic settings, including their activity in diagnosing Alzheimer's disease and as antitumor agents (Weekes & Westwell, 2009).

  • Hydrogen Peroxide Sensor Applications : Polyamic acids containing benzothiazole groups have been used to develop enzyme-free hydrogen peroxide biosensors, demonstrating the versatility of benzothiazoles in sensor technology (Hua et al., 2011).

Mechanism of Action

Target of Action

2-Benzothiazolecarboxamide has been found to interact with several targets. It has been reported to exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane and prostaglandins . Additionally, benzothiazole derivatives have shown potential as antibacterial agents by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

The key mechanism of action of this compound involves the suppression of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into thromboxane and prostaglandins, thereby exhibiting its anti-inflammatory properties .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the arachidonic acid pathway, leading to a decrease in the production of thromboxane and prostaglandins . These compounds play a significant role in inflammation, pain, and fever, so their reduction can alleviate these symptoms .

Result of Action

The primary result of this compound’s action is its anti-inflammatory effect due to the inhibition of COX enzymes . This leads to a reduction in the production of thromboxane and prostaglandins, which are key mediators of inflammation .

Future Directions

Benzothiazoles, including 2-Benzothiazolecarboxamide, continue to be a topic of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on developing more efficient synthetic strategies and exploring new therapeutic applications .

Biochemical Analysis

Biochemical Properties

2-Benzothiazolecarboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been studied for its interaction with the BCL-2 family of proteins, which are key regulators of apoptosis (programmed cell death). The compound exhibits inhibitory activity against BCL-2 proteins, thereby promoting apoptosis in cancer cells . This interaction is crucial as it helps in restoring the balance between pro-apoptotic and anti-apoptotic proteins, which is often disrupted in cancer cells.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by inhibiting BCL-2 proteins, leading to the activation of caspases, which are enzymes that play a critical role in the execution of apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. By promoting apoptosis, this compound helps in reducing the proliferation of cancer cells and potentially overcoming drug resistance.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with BCL-2 proteins. By binding to the hydrophobic groove of BCL-2, the compound prevents the interaction between BCL-2 and pro-apoptotic proteins such as BAX and BAK . This inhibition leads to the release of cytochrome c from the mitochondria, triggering the caspase cascade and ultimately resulting in apoptosis. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of apoptotic genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, the apoptotic effects of this compound are typically observed within 24 to 48 hours of treatment. Long-term studies in vivo have shown that the compound can maintain its apoptotic activity over extended periods, although its efficacy may be influenced by factors such as dosage and administration frequency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired apoptotic activity. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites may further undergo conjugation reactions, resulting in their excretion via urine and bile. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and cofactor availability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound is also affected by its lipophilicity, which determines its ability to penetrate lipid membranes and reach target sites within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function . The compound is primarily localized in the mitochondria, where it interacts with BCL-2 proteins to induce apoptosis. Targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, enhancing its efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYASTVLDAJIXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348577
Record name 2-benzothiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29198-43-4
Record name 2-benzothiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-Benzothiazolecarboxamide synthesized and what is its key reactive behavior?

A1: this compound (8) can be dehydrated in boiling phosphoryl chloride (POCl3) to yield 2-Benzothiazolecarbonitrile (9). [] This reaction highlights the susceptibility of the amide group to dehydration under certain conditions.

Q2: Is there any spectroscopic data available for this compound and its derivatives?

A2: While the provided abstract doesn't detail specific spectroscopic data for this compound itself, it mentions that spectroscopic data for the related 2-Cyanobenzothiazole N-oxides and 2-Benzothiazolecarbonitriles are discussed within the paper. [] This suggests that spectroscopic techniques were likely employed to characterize these compounds, potentially including methods like NMR, IR, and Mass Spectrometry.

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